N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

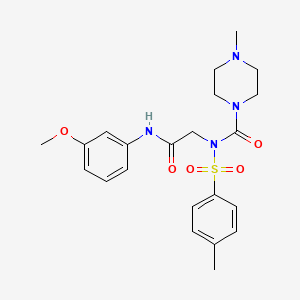

N-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a 3-methoxyphenylamino group linked via a carbonyl-ethyl chain to a 4-methylpiperazine core, which is further substituted with a tosyl (p-toluenesulfonyl) group.

Properties

IUPAC Name |

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-17-7-9-20(10-8-17)32(29,30)26(22(28)25-13-11-24(2)12-14-25)16-21(27)23-18-5-4-6-19(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNQEMYBEZRCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ampa and 5-ht2 receptors. These receptors play a crucial role in the nervous system, influencing various physiological and psychological processes.

Mode of Action

Compounds with similar structures have been found to elicit effects via activation of ampa and 5-ht2 receptors. This interaction with the receptors could lead to changes in the cellular signaling pathways, affecting the overall function of the cells.

Biochemical Pathways

Similar compounds have been found to alter the mrna levels of the ampa receptor subunits glua1 and glua2, brain-derived neurotrophic factor (bdnf), and mammalian target of rapamycin (mtor) in the hippocampus and prefrontal cortex. These changes could have downstream effects on various cellular processes, including cell survival, growth, and differentiation.

Pharmacokinetics

Similar compounds have been predicted to have acceptable pharmacokinetic/drug-like properties. These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound and its overall therapeutic effect.

Result of Action

Similar compounds have been found to decrease immobility time during the forced swimming test and tail suspension test. These behavioral changes suggest potential antidepressant effects.

Biological Activity

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

- CAS Number : 58750-87-1

This compound features a piperazine ring, a tosyl group, and a methoxyphenyl substituent, which contribute to its pharmacological profile.

Research indicates that compounds containing piperazine moieties often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific biological activities of this compound include:

- Antiproliferative Effects : Similar piperazine derivatives have shown the ability to inhibit cancer cell growth through mechanisms such as apoptosis and necroptosis. For instance, LQFM018, another piperazine derivative, demonstrated significant antiproliferative effects in K562 leukemic cells by inducing necroptotic signaling pathways .

- Receptor Binding : Piperazine compounds often exhibit affinity for aminergic receptors (dopamine, serotonin), which may contribute to their therapeutic effects in neurological disorders .

Biological Activity Data

Case Studies and Research Findings

- Antileukemic Activity :

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that piperazine derivatives, including N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, which suggests potent activity against cancer cells .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2.1 Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. It has shown promise as a candidate for treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotective effects. In vitro studies indicate that it may enhance synaptic plasticity and reduce oxidative stress in neuronal cells .

2.2 Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant for conditions such as arthritis and inflammatory bowel disease.

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Tosylation : The introduction of the tosyl group enhances the compound's reactivity and solubility.

- Final coupling reactions : These involve linking the piperazine derivative with the methoxyphenyl group via amide bond formation.

A detailed synthetic pathway is illustrated in the following table:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Amine + Carbonyl | Acidic medium | 75% |

| 2 | Tosylation | Piperazine + Tosyl chloride | Base-catalyzed | 85% |

| 3 | Coupling | Piperazine derivative + Methoxyphenyl amine | Coupling agent | 70% |

Case Studies

4.1 Clinical Trials

Several clinical trials are underway to evaluate the efficacy of this compound in treating specific cancers and inflammatory conditions. Preliminary results suggest favorable outcomes in terms of safety profiles and therapeutic efficacy .

4.2 Research Publications

Numerous publications have documented the biological activities and synthetic methodologies related to this compound. For example, a study published in Medicinal Chemistry highlighted its potential as an anticancer agent, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—meta-substituted aryl groups, piperazine-carboxamide cores, and sulfonamide/tosyl substituents—are shared with several analogs in the evidence. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Melting Points : Analogous compounds in exhibit melting points ranging from 142–171°C, influenced by substituent polarity and crystallinity. The target compound’s tosyl group may increase melting point due to enhanced molecular rigidity .

- Solubility: The 3-methoxyphenyl group enhances hydrophilicity compared to 4-chlorophenyl analogs (e.g., 4s in ). However, the tosyl group’s bulkiness may reduce aqueous solubility relative to non-sulfonamide derivatives .

Key Research Findings

- Substituent Position : Para-substituted aryl groups (e.g., 4-methoxy in 4n) generally enhance metabolic stability compared to meta-substituted analogs like the target compound .

- Tosyl vs. Acetyl : The tosyl group in the target compound increases molecular weight (~287 g/mol contribution) and may improve proteolytic stability relative to acetylated derivatives .

- Fluorine vs. Methoxy : 3-Fluorophenyl analogs () exhibit higher lipophilicity (clogP ~2.5) than the target compound (predicted clogP ~1.8), influencing blood-brain barrier penetration .

Q & A

Q. Optimization strategies :

- Control reaction temperature (typically 0–25°C for amide coupling) to minimize side reactions.

- Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.

- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

How can the molecular structure and purity of this compound be rigorously validated?

Level: Basic

Answer:

Validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR confirm the presence of the piperazine core (δ 2.5–3.5 ppm for N–CH), tosyl group (δ 7.7–7.8 ppm for aromatic protons), and 3-methoxyphenyl moiety (δ 3.8 ppm for OCH) .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] ion) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What computational methods are used to predict the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., serotonin or dopamine receptors) by analyzing hydrogen bonding, π-π stacking, and steric complementarity .

- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to evaluate binding free energies (MM/PBSA) .

- QSAR modeling : Predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors/acceptors .

How can researchers resolve contradictions in reported bioactivity data across studies?

Level: Advanced

Answer:

Discrepancies may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs to ensure reproducibility .

- Control compounds : Benchmark against known inhibitors (e.g., clozapine for receptor binding studies) to calibrate activity .

- Structural verification : Confirm compound identity via X-ray crystallography (e.g., Acta Crystallographica data ) to rule out batch-dependent impurities .

What are the key considerations for designing SAR studies on this compound?

Level: Advanced

Answer:

Focus on modifying functional groups to elucidate pharmacophores:

- 3-Methoxyphenyl group : Replace with halogenated or bulkier aryl groups to assess steric effects on receptor binding .

- Tosyl group : Substitute with sulfonamides or carbamates to modulate metabolic stability .

- Piperazine core : Explore N-methylation or ring expansion to evaluate conformational flexibility .

Experimental design : - Synthesize analogs via parallel synthesis (e.g., 96-well plate format).

- Test in vitro against panels of enzymes/receptors (e.g., KinomeScan® for kinase profiling) .

What methodologies are recommended for studying the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- In vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- In vivo PK : Administer IV/PO doses in rodent models; collect plasma samples for AUC and half-life calculations .

- BBB permeability : Use MDCK-MDR1 cell monolayers to predict brain penetration .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Level: Advanced

Answer:

- Target engagement assays :

- CETSA (Cellular Thermal Shift Assay): Confirm binding to intended targets by measuring protein thermal stability shifts .

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (k/k) in real-time .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK/ERK modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.